2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromo-substituted methoxyphenoxy group and a hydrazide linkage, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the bromination of 2-methoxyphenol to obtain 4-bromo-2-methoxyphenol.
Etherification: The brominated phenol is then reacted with an appropriate alkylating agent to form the 2-(4-bromo-2-methoxyphenoxy) intermediate.
Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form the acetohydrazide derivative.
Condensation Reaction: Finally, the acetohydrazide is condensed with 3,5-di-tert-butyl-4-hydroxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups.
Reduction: Reduction reactions may target the hydrazide linkage, potentially converting it to an amine.
Substitution: The bromo group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Amines or hydrazines are typical products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The hydrazide linkage and the phenolic groups may play a role in its binding affinity and activity. Pathways involved could include inhibition of oxidative stress or modulation of signaling pathways related to inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-methoxyphenoxy)acetic acid
- 4-bromo-2,5-dimethoxyamphetamine
- 4-bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrazide linkage and phenolic groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H31BrN2O4 |
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Molecular Weight |
491.4 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H31BrN2O4/c1-23(2,3)17-10-15(11-18(22(17)29)24(4,5)6)13-26-27-21(28)14-31-19-9-8-16(25)12-20(19)30-7/h8-13,29H,14H2,1-7H3,(H,27,28)/b26-13+ |
InChI Key |
WFUDDADWSCHLLK-LGJNPRDNSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)COC2=C(C=C(C=C2)Br)OC |
Origin of Product |
United States |
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